N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide is an organic compound with a complex structure that includes both acetylamino and dichlorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide typically involves the acylation of 3-aminoacetophenone with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid produced during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylamino group may yield nitro derivatives, while reduction of nitro groups results in amino derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dichlorobenzamide moiety may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide
- N-[3-(acetylamino)phenyl]-3-nitrobenzamide
- N-[3-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide
Uniqueness
N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.
Properties
Molecular Formula |
C15H12Cl2N2O2 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2,5-dichlorobenzamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-7-10(16)5-6-14(13)17/h2-8H,1H3,(H,18,20)(H,19,21) |
InChI Key |
ACHHNNCGMHNGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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